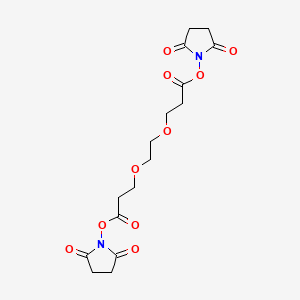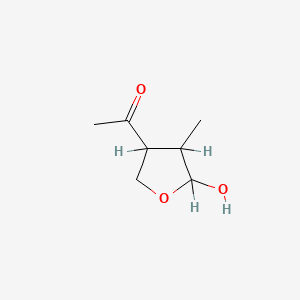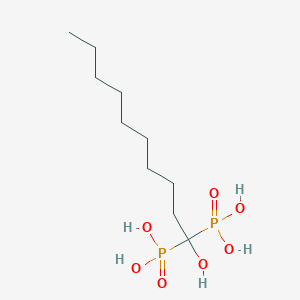
Antiarrhythmic agent-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiarrhythmic agent-2 is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hexahydro-1H-azepin ring, a methoxymethyl group, and a pentyloxyphenyl carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiarrhythmic agent-2 typically involves multiple steps, including the formation of the hexahydro-1H-azepin ring, the introduction of the methoxymethyl group, and the attachment of the pentyloxyphenyl carbamate moiety. Common reagents used in these reactions include alkyl halides, amines, and carbamates. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Antiarrhythmic agent-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates or ethers.
科学研究应用
Antiarrhythmic agent-2 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Antiarrhythmic agent-2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(butyloxy)phenyl)carbamate
- 2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(hexyloxy)phenyl)carbamate
- 2-(Hexahydro-1H-azepin-1-yl)-1-(methoxymethyl)ethyl (2-(octyloxy)phenyl)carbamate
Uniqueness
The uniqueness of Antiarrhythmic agent-2 lies in its specific structural features, such as the pentyloxy group, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
105919-73-1 |
|---|---|
分子式 |
C22H36N2O4 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
[1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4/c1-3-4-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-5-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25) |
InChI 键 |
VVNITDZDOPJHAV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC |
规范 SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-pentyloxycarbanilic acid 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester hydrochloride BK 129 BK-129 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
